

Introduction: The Analytical Challenge of a Substituted Pyridine

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Compound of Interest

Compound Name: *6-fluoro-N,N-dimethylpyridin-2-amine*

CAS No.: 909187-41-3

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In modern pharmaceutical and materials science, substituted pyridine scaffolds are of paramount importance, serving as foundational building blocks for a vast array of functional molecules. **6-fluoro-N,N-dimethylpyridin-2-amine** is one such building block, combining the electronic features of an electron-donating dimethylamino group and a strongly electronegative fluorine atom on a pyridine ring. This unique substitution pattern makes it a valuable synthon, but also presents a distinct challenge for unambiguous structure elucidation. The precise placement of the substituents and the resulting electronic environment of the molecule must be confirmed with absolute certainty before its use in further synthetic applications.

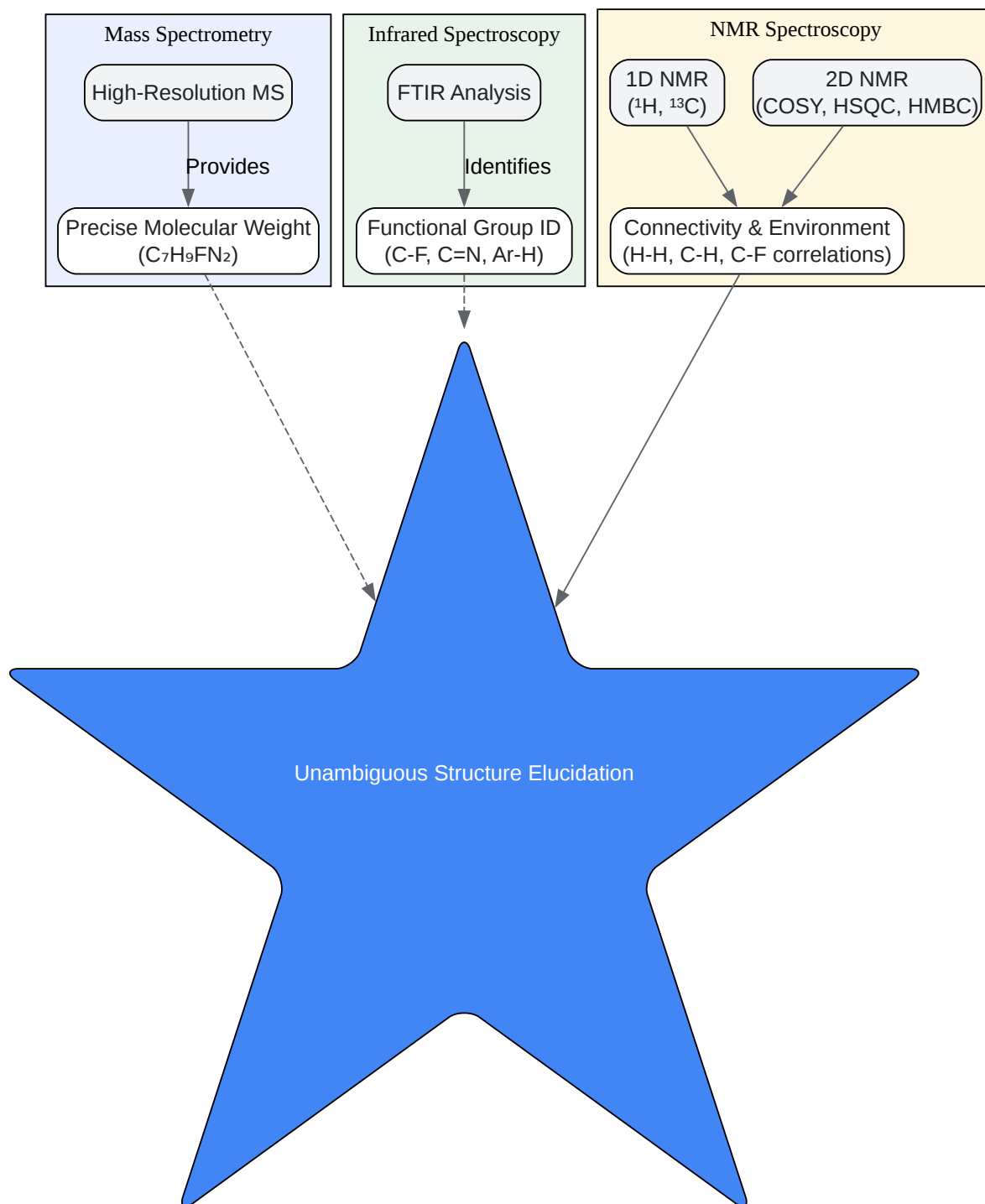
This technical guide provides a comprehensive, multi-technique approach to the structural verification of **6-fluoro-N,N-dimethylpyridin-2-amine**. Moving beyond a simple recitation of methods, this document, authored from the perspective of a Senior Application Scientist, delves into the causality behind experimental choices and demonstrates how a synergistic application of Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance techniques forms a self-validating system for structural confirmation.

Molecular Structure and Analytical Strategy

The proposed structure of the target molecule is presented below. A robust elucidation strategy must definitively confirm the molecular weight, the presence of all key functional groups, and, most critically, the precise connectivity and substitution pattern on the pyridine ring. This involves not just identifying the atoms and groups but also mapping their relationships to one another.

Caption: Proposed structure of **6-fluoro-N,N-dimethylpyridin-2-amine** with atom numbering.

Our analytical workflow integrates three core techniques, each providing a unique and complementary piece of the structural puzzle.



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Caption: Integrated workflow for the structure elucidation of the target molecule.

Mass Spectrometry: The First Checkpoint

Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is the initial and most crucial step. It provides the elemental composition, which acts as a fundamental check for the entire elucidation process. A failure to match the theoretical exact mass immediately indicates a problem with the sample's identity or purity. We opt for an electrospray ionization (ESI) source due to the basic nitrogen of the pyridine ring, which is readily protonated to form a stable $[M+H]^+$ ion.

Experimental Protocol: ESI-TOF HRMS

- **Sample Preparation:** A dilute solution of the compound (~0.1 mg/mL) is prepared in methanol containing 0.1% formic acid to facilitate protonation.
- **Instrumentation:** The solution is infused into a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.
- **Acquisition Parameters:**
 - Ionization Mode: Positive
 - Capillary Voltage: 3.5 kV
 - Mass Range: m/z 50-500
 - Data Acquisition: Centroid mode

Data Presentation: Expected Mass Spectrometric Data

| Parameter | Theoretical Value | Observed Value (Expected) | Interpretation |
|-------------------|---|---------------------------|------------------------------------|
| Molecular Formula | C ₇ H ₉ FN ₂ | - | - |
| Exact Mass (M) | 140.0750 | - | Neutral molecule mass |
| $[M+H]^+$ Ion | 141.0828 | m/z 141.0825 ± 5 ppm | Confirms the elemental composition |

The observation of an ion with a mass-to-charge ratio that matches the theoretical protonated molecule within a 5 ppm mass accuracy window provides high confidence in the elemental formula $C_7H_9FN_2$.

Infrared Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: While MS confirms what atoms are present, Fourier-Transform Infrared (FTIR) spectroscopy helps confirm how they are bonded into functional groups. For this molecule, the key is to identify vibrations characteristic of the fluorinated aromatic ring and the dimethylamino group. The absence of N-H stretches (typically $\sim 3300-3500\text{ cm}^{-1}$) is a critical piece of evidence confirming the tertiary nature of the amino group.^{[1][2]}

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- **Sample Preparation:** A small amount of the solid sample is placed directly onto the ATR crystal.
- **Instrumentation:** An FTIR spectrometer equipped with a diamond ATR accessory.
- **Acquisition Parameters:**
 - **Spectral Range:** $4000-400\text{ cm}^{-1}$
 - **Resolution:** 4 cm^{-1}
 - **Scans:** 32 scans are co-added to improve the signal-to-noise ratio.

Data Presentation: Characteristic IR Absorption Bands

| Wavenumber (cm ⁻¹) | Vibration Type | Functional Group | Rationale & Comments |
|--------------------------------|-------------------|------------------|---|
| 3100-3000 | C-H Stretch | Aromatic C-H | Indicates the presence of the pyridine ring hydrogens. |
| 2950-2850 | C-H Stretch | Aliphatic C-H | Corresponds to the methyl groups of the dimethylamino substituent. |
| 1600-1450 | C=C & C=N Stretch | Pyridine Ring | Multiple bands are expected due to the complex vibrations of the aromatic ring. |
| 1350-1250 | C-N Stretch | Aryl-Amine | Stretching of the bond between the pyridine ring and the amino nitrogen. |
| 1250-1150 | C-F Stretch | Aryl-Fluoride | A strong, characteristic band confirming the presence of the C-F bond.[1] |

Nuclear Magnetic Resonance: The Definitive Map

Expertise & Experience: NMR spectroscopy provides the ultimate confirmation of the molecular structure by mapping the chemical environment and connectivity of every hydrogen and carbon atom. For **6-fluoro-N,N-dimethylpyridin-2-amine**, the key challenges are the unambiguous assignment of the three pyridine protons and five pyridine carbons, paying close attention to the coupling interactions involving the fluorine atom. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is not just helpful, but essential for a trustworthy assignment.[3]

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Approximately 10-15 mg of the compound is dissolved in 0.6 mL of deuterated chloroform (CDCl_3).
- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Experiments: Standard ^1H , $^{13}\text{C}\{^1\text{H}\}$, COSY, HSQC, and HMBC experiments are performed at ambient temperature.

^1H NMR - Proton Environments

The ^1H NMR spectrum will show signals for the six methyl protons and the three aromatic protons on the pyridine ring. The chemical shifts are influenced by the electron-donating $\text{N}(\text{CH}_3)_2$ group (shielding, upfield shift) and the electronegative F atom (deshielding, downfield shift).

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
|----------------------------------|--------------------------|--------------------------|---|--|
| N(CH ₃) ₂ | ~3.1 | s (singlet) | - | Six equivalent protons, no adjacent protons to couple with. |
| H3 | ~6.2 | d (doublet) | J(H3-H4) \approx 8.0 | Ortho to the strongly donating N(CH ₃) ₂ group, resulting in significant shielding. |
| H4 | ~7.4 | t (triplet) | J(H4-H3) \approx 8.0, J(H4-H5) \approx 8.0 | Coupled to both H3 and H5. |
| H5 | ~6.5 | dd (doublet of doublets) | J(H5-H4) \approx 8.0, J(H5-F) \approx 4.0 | Coupled to H4 (ortho) and a weaker four-bond coupling to fluorine (⁴ JHF). |

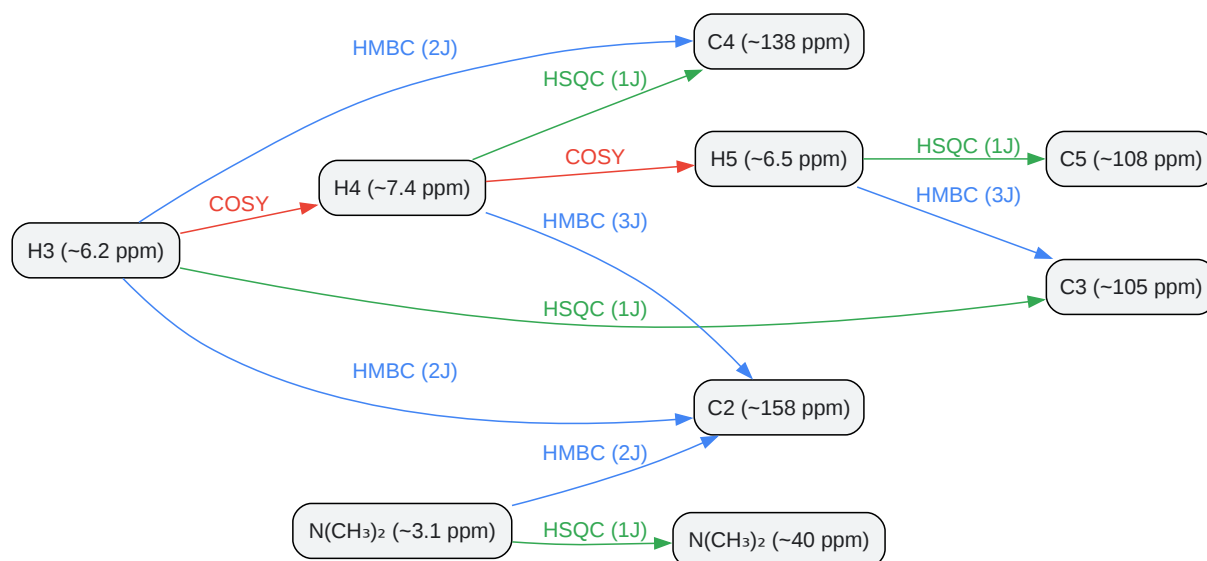
¹³C NMR - Carbon Skeleton and Fluorine Coupling

The ¹³C NMR spectrum is particularly informative. The carbon directly attached to the fluorine (C6) will appear as a doublet with a very large one-bond coupling constant (¹JCF). Other carbons will also exhibit smaller couplings to fluorine over two, three, and four bonds.[4]

| Carbon | Predicted δ (ppm) | Multiplicity ($^{13}\text{C}\{^1\text{H}\}$) | Coupling Constants (J, Hz) | Rationale |
|----------------------------------|--------------------------|--|----------------------------|--|
| N(CH ₃) ₂ | ~40 | q (quartet) | - | Typical chemical shift for a dimethylamino group. |
| C2 | ~158 | d (doublet) | $^3\text{JCF} \approx 4$ | Attached to the amino group; shows three-bond coupling to F. |
| C3 | ~105 | d (doublet) | $^4\text{JCF} \approx 1$ | Shielded by the amino group; shows weak four-bond coupling to F. |
| C4 | ~138 | d (doublet) | $^3\text{JCF} \approx 8$ | Deshielded relative to C3 and C5; shows three-bond coupling to F. |
| C5 | ~108 | d (doublet) | $^2\text{JCF} \approx 20$ | Two-bond coupling to F results in a significant splitting. |
| C6 | ~162 | d (doublet) | $^1\text{JCF} \approx 240$ | Directly attached to fluorine, resulting in a large one-bond coupling and significant deshielding. |

2D NMR - Assembling the Pieces

While 1D NMR provides the list of parts, 2D NMR shows how they connect.



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Caption: 2D NMR correlation map for confirming the structure.

- **COSY (Correlation Spectroscopy):** Confirms the H3-H4-H5 spin system. A cross-peak between H3 and H4, and another between H4 and H5, will be observed.
- **HSQC (Heteronuclear Single Quantum Coherence):** Directly links each proton to its attached carbon (H3 to C3, H4 to C4, H5 to C5, and the methyl protons to the methyl carbon).
- **HMBC (Heteronuclear Multiple Bond Correlation):** Provides the long-range (2-3 bond) C-H correlations that piece the entire skeleton together. Key expected correlations include the

methyl protons to C2, and H3 to both C2 and C4, definitively locking in the substitution pattern.

Conclusion: A Self-Validating Structural Proof

The structure elucidation of **6-fluoro-N,N-dimethylpyridin-2-amine** is a clear demonstration of the power of a modern, multi-technique analytical approach. Each experiment provides a layer of evidence that is validated and reinforced by the others. HRMS establishes the correct elemental formula. FTIR confirms the expected functional groups and the absence of others. Finally, a full suite of 1D and 2D NMR experiments provides an unambiguous map of the atomic connectivity and chemical environments, confirming the precise 2,6-substitution pattern. This integrated and self-validating workflow ensures the highest degree of confidence in the molecular structure, a non-negotiable requirement for its application in research and development.

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